- Preparation of a precursor of vitamin B1, World Intellectual Property Organization, , ,
Cas no 95-02-3 (5-(Aminomethyl)-2-methylpyrimidin-4-amine)
5-(Aminomethyl)-2-methylpyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- 5-(Aminomethyl)-2-methylpyrimidin-4-amine
- 4-AMINO-2-METHYL-5-PYRIMIDINEMETHANAMINE, DIHYDROCHLORIDE
- 4-amino-2-methylpyrimidine-5-methylamine
- 5-Pyrimidinemethanamine, 4-amino-2-methyl- (9CI)
- 2-methyl-4-amino-5-aminomethylpyrimidine
- 4-Amino-2-methyl-5-pyrimidinemethanamine,dihydrochlorine
- 2-Methyl-4-aminopyrimidine-5-methanamine
- 2-Methyl-5-(aminomethyl)-4-pyrimidinamine
- 4-Amino-5-aminomethyl-2-methylpyrimidine
- 4-Amino-5-aminomethyl-2-methylpyrimidine hydrochloride
- 4-AMINO-5-AMINOMETHYL-2-METHYLPYRIMIDINE, DIHYDROCHLORIDE
- 5-Pyrimidinemethanamine,4-amino-2-methyl-
- Grewe Diamine
- 2-Methyl-4-amino-5-(aminomethyl)pyrimidine
- 5-(Aminomethyl)-4-amino-2-methylpyrimidine
- 4-Amino-2-methyl-5-pyrimidinemethanamine (ACI)
- Pyrimidine, 4-amino-5-(aminomethyl)-2-methyl- (6CI, 8CI)
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- MDL: MFCD00078880
- Inchi: 1S/C6H10N4/c1-4-9-3-5(2-7)6(8)10-4/h3H,2,7H2,1H3,(H2,8,9,10)
- InChI Key: OZOHTVFCSKFMLL-UHFFFAOYSA-N
- SMILES: N1C(C)=NC(N)=C(CN)C=1
Computed Properties
- Exact Mass: 210.04400
- Monoisotopic Mass: 138.090546
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 106
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 77.8
Experimental Properties
- Density: 1.207
- Melting Point: 126.0 to 130.0 deg-C
- Boiling Point: 301.6°Cat760mmHg
- Flash Point: 161.5°C
- PSA: 77.82000
- LogP: 2.71140
5-(Aminomethyl)-2-methylpyrimidin-4-amine Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
5-(Aminomethyl)-2-methylpyrimidin-4-amine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(Aminomethyl)-2-methylpyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A581865-250mg |
4-Amino-5-aminomethyl-2-methylpyrimidine |
95-02-3 | 250mg |
$ 181.00 | 2023-09-08 | ||
| TRC | A581865-500mg |
4-Amino-5-aminomethyl-2-methylpyrimidine |
95-02-3 | 500mg |
$ 339.00 | 2023-09-08 | ||
| TRC | A581865-1g |
4-Amino-5-aminomethyl-2-methylpyrimidine |
95-02-3 | 1g |
$ 592.00 | 2023-09-08 | ||
| TRC | A581865-2g |
4-Amino-5-aminomethyl-2-methylpyrimidine |
95-02-3 | 2g |
$ 968.00 | 2023-04-19 | ||
| TRC | A581865-5g |
4-Amino-5-aminomethyl-2-methylpyrimidine |
95-02-3 | 5g |
$ 2240.00 | 2023-04-19 | ||
| TRC | A581865-10g |
4-Amino-5-aminomethyl-2-methylpyrimidine |
95-02-3 | 10g |
$ 3993.00 | 2023-04-19 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188569-5g |
5-(Aminomethyl)-2-methylpyrimidin-4-amine |
95-02-3 | 97% | 5g |
¥1235.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188569-250mg |
5-(Aminomethyl)-2-methylpyrimidin-4-amine |
95-02-3 | 97% | 250mg |
¥102.90 | 2023-09-04 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188569-1g |
5-(Aminomethyl)-2-methylpyrimidin-4-amine |
95-02-3 | 97% | 1g |
¥370.90 | 2023-09-04 | |
| Fluorochem | 076755-250mg |
4-Amino-5-aminomethyl-2-methylpyrimidine |
95-02-3 | 95% | 250mg |
£88.00 | 2022-03-01 |
5-(Aminomethyl)-2-methylpyrimidin-4-amine Production Method
Production Method 1
Production Method 2
Production Method 3
Production Method 4
1.2 Solvents: Dichloromethane ; 20 min, -10 °C
1.3 Reagents: Sodium methoxide Solvents: Methanol ; -4 °C; 30 min, -4 °C
1.4 Reagents: Sodium hydroxide ; -4 °C → 25 °C; 16 h, 25 °C
- Method for preparing 2-methyl-4-amino-5-aminomethylpyrimidine using dimethyl sulfate, China, , ,
Production Method 5
Production Method 6
Production Method 7
1.2 75 - 80 °C
1.3 95 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 95 - 100 °C
- An improved short-cut synthesis of vitamin B1 intermediate 2-methyl-4-amino-5-(aminomethyl)pyrimidine, China, , ,
Production Method 8
1.2 Solvents: Methanol ; 75 - 80 °C
1.3 95 - 100 °C
1.4 Reagents: Sodium hydroxide Solvents: Water ; 95 - 100 °C
- Convenient method for preparing vitamin B1 key intermediate 2-methyl-4-amino-5-(aminomethyl)pyrimidine, China, , ,
Production Method 9
Production Method 10
- Fully Continuous Flow Synthesis of 5-(Aminomethyl)-2-methylpyrimidin-4-amine: A Key Intermediate of Vitamin B1, Organic Process Research & Development, 2021, 25(10), 2331-2337
Production Method 11
Production Method 12
- Design, synthesis and molecular docking of amide and urea derivatives as Escherichia coli PDHc-E1 inhibitors, Bioorganic & Medicinal Chemistry, 2014, 22(12), 3180-3186
Production Method 13
- Synthesis of pyrrothiamine, a novel thiamine analogue, and evaluation of derivatives as potent and selective inhibitors of pyruvate dehydrogenase, Organic & Biomolecular Chemistry, 2022, 20(45), 8855-8858
Production Method 14
- Development of two scalable syntheses of 4-amino-5-aminomethyl-2-methylpyrimidine: key intermediate for vitamin B1, Organic Process Research & Development, 2012, 16(1), 57-60
Production Method 15
- Synthesis, characterization and x-ray crystal structure of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)-methyl)pyrimidin-4-yl)benzamide, Chinese Journal of Structural Chemistry, 2014, 33(2), 223-227
Production Method 16
Production Method 17
1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 4
1.3 Reagents: Sodium methoxide Solvents: Methanol ; 25 °C
1.4 Reagents: Triethylamine , Hydrogen Catalysts: Nickel Solvents: Methanol ; 5 min, 1.6 MPa, 110 °C
- Full continuous flow preparation method of 2-methyl-4-amino-5-aminomethylpyrimidine for synthesizing vitamin B1, China, , ,
Production Method 18
1.2 Reagents: Sodium hydroxide Solvents: Isopropanol ; 90 - 95 °C
- Synthesis method of vitamin B1 key intermediate 4-amino-5-aminomethyl-2-methylpyrimidine via one-step cyclization and hydrolysis, China, , ,
Production Method 19
5-(Aminomethyl)-2-methylpyrimidin-4-amine Raw materials
- Benzamide, N-(2-cyanoethyl)-
- Formamide,N-(2-cyanoethyl)-
- 4-Amino-5-(formamidomethyl)-2-methylpyrimidine
- ethanimidamide hydrochloride
- 5-(Azidomethyl)-2-methylpyrimidin-4-amine
- ethanimidamide
- 3-Aminopropionitrile (Stabilized with K2CO3)
- 4-Amino-5-methoxymethyl-2-methylpyrimidine
- 4-Amino-2-methylpyrimidine-5-carbonitrile
- 2-Cyanoacetamide
5-(Aminomethyl)-2-methylpyrimidin-4-amine Preparation Products
5-(Aminomethyl)-2-methylpyrimidin-4-amine Suppliers
5-(Aminomethyl)-2-methylpyrimidin-4-amine Related Literature
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1. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
Additional information on 5-(Aminomethyl)-2-methylpyrimidin-4-amine
Introduction to 5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS No. 95-02-3) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
The compound 5-(Aminomethyl)-2-methylpyrimidin-4-amine, identified by the CAS number 95-02-3, represents a significant molecule in the realm of chemical biology and medicinal chemistry. Pyrimidine derivatives have long been recognized for their diverse pharmacological properties, and this particular compound has garnered attention due to its structural features and potential therapeutic applications. The presence of both amine and methyl substituents on a pyrimidine core suggests a high degree of reactivity, making it a valuable scaffold for drug design and synthesis.
Recent advancements in the field of medicinal chemistry have highlighted the importance of pyrimidine-based compounds in the development of novel therapeutic agents. Pyrimidines are fundamental building blocks in nucleic acid chemistry, and modifications to their core structure can lead to compounds with enhanced biological activity. The specific arrangement of functional groups in 5-(Aminomethyl)-2-methylpyrimidin-4-amine allows for further derivatization, enabling researchers to explore a wide range of biological targets.
In particular, the aminomethyl group at the 5-position provides a versatile handle for chemical modifications, including the formation of peptidomimetics, heterocyclic frameworks, and bioconjugates. This flexibility has been exploited in several recent studies aimed at developing small-molecule inhibitors and probes for cellular processes. For instance, derivatives of this compound have been investigated as potential modulators of kinases and other enzymes involved in cancer pathways.
One notable area of research involves the use of 5-(Aminomethyl)-2-methylpyrimidin-4-amine as a precursor in the synthesis of kinase inhibitors. Kinases are critical enzymes that play a pivotal role in signal transduction pathways, and their dysregulation is often associated with various diseases, particularly cancer. By leveraging the reactivity of the aminomethyl group, researchers have been able to design molecules that selectively inhibit specific kinases without affecting others. This targeted approach has led to promising results in preclinical studies, demonstrating the compound's potential as a therapeutic agent.
Furthermore, the methyl group at the 2-position contributes to the steric and electronic properties of the molecule, influencing its binding affinity and selectivity. This feature has been utilized to fine-tune the interactions between the compound and its biological targets. Computational studies have played a crucial role in understanding these interactions, allowing for rational design of analogs with improved pharmacokinetic profiles.
Another emerging application of 5-(Aminomethyl)-2-methylpyrimidin-4-amine is in the field of biosensors and diagnostic tools. Pyrimidine-based compounds are well-suited for developing probes that can detect specific biomolecules or metabolic markers. The reactivity of the aminomethyl group enables conjugation with fluorophores or other reporter molecules, facilitating real-time monitoring of biological processes. Such biosensors have potential applications in clinical diagnostics, environmental monitoring, and basic research.
The compound's structural motif also finds relevance in materials science, particularly in the design of organic semiconductors and coordination polymers. Pyrimidine derivatives can act as ligands or building blocks in metal complexes, which exhibit unique electronic properties useful in optoelectronic devices. The combination of nitrogen-rich heterocycles like pyrimidines with functional groups such as amines opens up possibilities for creating materials with tailored properties.
Recent synthetic methodologies have further enhanced the accessibility of 5-(Aminomethyl)-2-methylpyrimidin-4-amine, making it more feasible for large-scale applications. Advances in catalytic processes have enabled efficient transformations at various positions on the pyrimidine ring, allowing for rapid diversification of analogs. This progress has accelerated research efforts aimed at uncovering new biological activities and therapeutic potentials.
In summary, 5-(Aminomethyl)-2-methylpyrimidin-4-amine (CAS No. 95-02-3) stands out as a versatile scaffold with broad implications across chemical biology and medicinal chemistry. Its unique structural features facilitate diverse functionalizations, making it indispensable for drug discovery programs targeting various diseases. As research continues to uncover new applications, this compound is poised to remain at the forefront of innovation in synthetic chemistry and molecular medicine.
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